2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSWSBQFYAZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164103 | |
| Record name | 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256781-68-6 | |
| Record name | 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:
3-Bromo-4-chlorophenylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can couple with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with palladium catalysts, facilitating the transfer of the aryl group to another molecule.
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects: Bromo and chloro substituents increase electron withdrawal, stabilizing the boron center and enhancing coupling reactivity .
- Steric Effects : Ortho-substituted derivatives (e.g., ) exhibit lower yields due to hindered access to the boron center.
- Stability : Halogenated derivatives resist hydrolysis better than electron-rich analogs, as seen in the 92% yield of the 2,6-dichloro-3,5-dimethoxy compound .
- Applications : The 2,6-dichloro-3,5-dimethoxy variant is used in anticancer agent synthesis , while thiophene-containing analogs (e.g., ) are employed in materials science.
Biological Activity
2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane ring structure. Its unique chemical properties make it a subject of interest in medicinal chemistry and synthetic applications. The compound's IUPAC name reflects its complex structure, which includes halogenated phenyl groups and a boron atom.
- Molecular Formula : C12H15BBrClO2
- Molecular Weight : 317.41 g/mol
- CAS Number : 1256781-68-6
- InChI : InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-4-chlorophenylboronic acid with pinacol in the presence of dehydrating agents under inert conditions to prevent oxidation. This method is efficient for producing high yields of the desired compound.
The biological activity of this compound is primarily linked to its role in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds that are often biologically active.
Key Reactions:
- Substitution Reactions : The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
- Cross-Coupling Reactions : Utilized in synthesizing complex organic molecules relevant in drug discovery.
Case Studies and Research Findings
Several studies have highlighted the biological implications of organoboron compounds similar to this compound:
- Antiparasitic Activity : Research indicates that modifications to boron-containing compounds can enhance their antiparasitic activity against malaria parasites. For instance, incorporating polar functionalities can improve solubility and metabolic stability while maintaining activity against Plasmodium falciparum .
- Cancer Research : Compounds with similar structures have been explored as potential inhibitors targeting specific pathways in cancer cells. For example, selective inhibitors targeting PIP4K2A have shown promise in treating p53-deficient tumors .
Biological Activity Table
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(3-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is synthesized via boronylation of the aryl halide precursor. A typical method involves reacting 3-bromo-4-chlorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Purification is achieved via flash column chromatography, yielding a product with ~95% purity (CAS: 1256781-68-6; C₁₂H₁₅BBrClO₂) . For analogous dioxaborolanes, catalyst selection (e.g., Pd or Ni-based systems) and stoichiometric control of boronating agents are critical to minimize side reactions .
Basic: What spectroscopic techniques are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) is indispensable:
- ¹H NMR identifies aromatic protons and methyl groups (δ 1.0–1.3 ppm for tetramethyl groups).
- ¹¹B NMR confirms boron environment (δ ~30 ppm for dioxaborolanes).
- ¹³C NMR resolves aromatic carbons and quaternary boron-attached carbons (though quadrupolar broadening may obscure some signals) .
Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 333.97 for C₁₂H₁₅BBrClO₂) .
Advanced: How do electronic effects of substituents (Br, Cl) influence reactivity in cross-coupling reactions?
The electron-withdrawing Br and Cl substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the tetramethyl dioxaborolane moiety may reduce coupling efficiency with bulky substrates. Comparative studies of substituent positioning (e.g., para vs. meta halogens) suggest that electronic effects dominate over steric factors in aryl boronate activation .
Advanced: What experimental parameters optimize Suzuki-Miyaura coupling efficiency with this compound?
- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand (0.5–2 mol% loading).
- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) in THF/H₂O (3:1) at 80–100°C.
- Reaction Monitoring : TLC or GC-MS to track boronate consumption.
- Yield Optimization : Prolonged reaction times (12–24 h) improve conversion for electron-deficient aryl halides .
Basic: What are the stability considerations for storing this compound?
The compound is sensitive to moisture and oxygen. Store under inert gas (Ar/N₂) at −20°C in sealed, amber vials. Decomposition is indicated by precipitation or discoloration. Stability studies on similar dioxaborolanes show <5% degradation over 6 months under optimal conditions .
Advanced: How can contradictions in catalytic efficiency studies be resolved?
Discrepancies in reported yields often arise from:
- Substrate Electronic Profiles : Electron-rich partners may require higher catalyst loadings.
- Impurity Effects : Trace Pd residues or unreacted boronate can skew reproducibility.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance solubility but may deactivate catalysts.
Mitigation involves rigorous substrate purification, standardized catalyst pre-activation protocols, and solvent screening .
Advanced: What computational methods predict regioselectivity in its reactions?
Density Functional Theory (DFT) calculates transition-state energies to model regioselectivity. For example, Mulliken charges on the boron center and aryl ring predict preferential coupling at the para position. Molecular dynamics simulations further assess steric accessibility of the dioxaborolane ring .
Basic: How does this compound compare to structurally similar aryl boronates?
| Compound | Key Features |
|---|---|
| Ethyl 5-chloro-2-(dioxaborolan-2-yl)benzoate | Chlorine at meta position; ester group enhances solubility |
| 2-(2,4,5-Tribromophenyl)-dioxaborolane | Increased steric bulk reduces coupling efficiency with bulky partners |
| 2-(3-Fluorophenyl)-dioxaborolane | Fluorine’s inductive effect lowers boron electrophilicity |
Advanced: What mechanistic insights explain its role in radical reactions?
The dioxaborolane group stabilizes radical intermediates via hyperconjugation, enabling applications in photoinduced C–B bond homolysis. Electron paramagnetic resonance (EPR) studies with TEMPO confirm radical generation under UV irradiation .
Basic: What are common impurities encountered during synthesis?
- Unreacted Aryl Halide : Detected via GC-MS (retention time ~8.2 min).
- Hydrolyzed Boronate : Identified by ¹¹B NMR (δ ~18 ppm for boronic acid).
- Oxidative Byproducts : LC-MS reveals dimerized products (e.g., biaryl species) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
